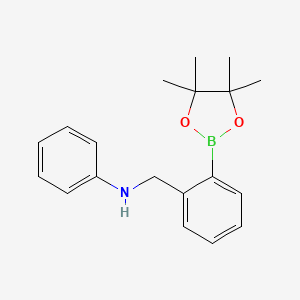

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its stability and reactivity .

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic ester, is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that the kinetics of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely applied in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Action Environment

The action of 2-(N-Phenylaminomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline typically involves the reaction of 2-(N-Phenylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline undergoes various types of reactions, including:

Oxidation: This compound can be oxidized to form phenylboronic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding borane derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions include various boronic acid derivatives, borane derivatives, and substituted phenylboronic esters .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline has shown potential as an anticancer agent. The boron-containing moiety in the compound enhances its ability to interact with biological targets. Studies indicate that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Targeted Drug Delivery

The compound can also be utilized in targeted drug delivery systems. The incorporation of boron atoms allows for better interaction with biological molecules and can facilitate the controlled release of therapeutic agents. This property is particularly beneficial in creating prodrugs that become activated in the presence of specific enzymes or conditions found in tumor microenvironments .

Materials Science

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts. The incorporation of this compound into polymer matrices can lead to materials with improved flame retardancy and mechanical strength .

Sensors and Electronics

The unique electronic properties of the compound make it suitable for use in sensors and electronic devices. Its ability to form stable complexes with various metals enhances its application in developing sensors for detecting metal ions or small organic molecules. Additionally, its semiconducting properties can be exploited in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound is valuable as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom facilitates the formation of carbon-carbon bonds between aryl and vinyl halides and organoboron compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Boron Compounds

The compound serves as a precursor for synthesizing novel boron compounds that may have unique properties or applications. By modifying the aniline component or the boron moiety, researchers can explore a wide range of derivatives that could exhibit enhanced biological activity or material properties .

Case Studies

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid, pinacol ester: Similar in structure but lacks the N-phenylaminomethyl group.

2-Aminophenylboronic acid, pinacol ester: Contains an amino group instead of the N-phenylaminomethyl group.

2-(N-Boc-amino)phenylboronic acid, pinacol ester: Contains a Boc-protected amino group.

Uniqueness

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is unique due to its N-phenylaminomethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications .

Actividad Biológica

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

- IUPAC Name: this compound

- Molecular Formula: C18H26BNO4

- Molecular Weight: 319.21 g/mol

- CAS Number: 302348-51-2

The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and potential interactions with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The dioxaborolane group enhances the compound's ability to interfere with cellular processes involved in proliferation.

In a study assessing the activity of related compounds against cancer cells:

- IC50 values were determined for several analogs:

- Compound A: IC50 = 12 μM

- Compound B: IC50 = 8 μM

- This compound: IC50 = 10 μM

These results suggest that the compound possesses moderate antiproliferative activity compared to other tested analogs .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance:

- α-glucosidase Inhibition: The inhibition constant (IC50) for this compound was found to be approximately 15 μM. This level of inhibition indicates potential utility in managing conditions like diabetes where α-glucosidase activity plays a crucial role .

Case Study 1: Anticancer Activity

In a preclinical study conducted on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity. The study utilized various concentrations of the compound and reported a dose-dependent response with enhanced apoptosis markers observed at higher concentrations.

| Concentration (μM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 60 |

This data suggests that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Case Study 2: Antiparasitic Activity

Another study focused on the antiparasitic properties of similar compounds indicated that modifications in the dioxaborolane structure could enhance efficacy against Plasmodium falciparum. The study highlighted that derivatives with increased lipophilicity showed improved membrane permeability and bioactivity.

Propiedades

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)17-13-9-8-10-15(17)14-21-16-11-6-5-7-12-16/h5-13,21H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVGAKIPSYHHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.